Calcium iodide (CAS 10102-68-8) is a highly soluble, deliquescent alkaline earth metal halide characterized by the large polarizability of its iodide anion and the mild Lewis acidity of the calcium cation. Unlike lighter calcium halides, calcium iodide exhibits significant covalent character and high solubility in polar aprotic solvents such as dimethoxyethane, acetone, and tetrahydrofuran [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized precursor, dopant, or additive rather than a bulk salt. Its distinct combination of a low calcium diffusion barrier, soft nucleophilicity, and specific ionic radius makes it a critical material for solid-state battery electrolytes, defect passivation in perovskite solar cells, and chemoselective Lewis acid catalysis[2].
Substituting calcium iodide with more common alkaline earth halides (like calcium chloride) or alkali iodides (like potassium iodide) routinely leads to process failure in specialized applications. In multivalent battery development, the specific solid electrolyte interphase (SEI) formed by calcium iodide possesses an exceptionally low Ca2+ diffusion barrier that cannot be replicated by other inorganic phases [1]. In organic synthesis and peptide chemistry, lighter halides such as calcium chloride lack the necessary soft nucleophilicity and cause unwanted deprotection, while alkali iodides lack the required Lewis acidity of the Ca2+ cation to activate substrates [2]. Furthermore, in perovskite manufacturing, the precise ionic radius of Ca2+ combined with the iodide anion is required to appropriately immobilize migrating ions and passivate grain boundary defects without disrupting the crystal lattice [3].
In the synthesis of complex amino acids, calcium iodide acts as a chemoselective protective agent and Lewis acid during ester hydrolysis. When used with sodium hydroxide, calcium iodide achieved an 81% yield of the target carboxylic acid, outperforming the toxic standard trimethyltin hydroxide by approximately 20%. In contrast, substituting with calcium chloride actively hindered the reaction and caused unwanted Fmoc deprotection [1].
| Evidence Dimension | Hydrolysis yield of Fmoc-Lys(Boc)-OMe |
| Target Compound Data | CaI2 + NaOH: 81% yield |
| Comparator Or Baseline | Trimethyltin hydroxide: ~60% yield; CaCl2: Reaction hindered/deprotected |
| Quantified Difference | ~20% absolute yield increase over organotin; complete functional superiority over CaCl2 |
| Conditions | 24-hour saponification of Fmoc/Boc-protected amino esters |
Allows procurement teams to replace highly toxic, bio-accumulative organotin reagents with a greener, orthogonal calcium salt for peptide manufacturing.
Calcium metal anodes suffer from passivating solid electrolyte interphases (SEIs) that block Ca2+ transport. A dimethoxyethane electrolyte utilizing calcium iodide, combined with borate ester anion receptors, forms a CaI2/borides hybrid SEI with a low Ca2+ diffusion barrier. This system demonstrated a 7-fold reduction in deposition/stripping overpotential compared to an anion receptor-free baseline, enabling reversible Ca-metal full cell operation [1].
| Evidence Dimension | Ca deposition/stripping overpotential |
| Target Compound Data | CaI2-dimethoxyethane electrolyte with borate esters: ~0.35 V |
| Comparator Or Baseline | Anion receptor-free electrolyte baseline: ~2.5 V |
| Quantified Difference | 7-fold reduction in overpotential |
| Conditions | Ca/Ca symmetric cells at 0.05 mA/cm2 |
Provides battery researchers with a commercially viable, easily synthesized electrolyte salt that overcomes the primary reversibility bottleneck in multivalent Ca-metal batteries.
Doping all-inorganic CsPbI3 perovskite solar cells with calcium iodide improves optoelectronic performance by reducing grain boundaries and immobilizing migrating iodide ions. Devices doped with calcium iodide achieved a power conversion efficiency (PCE) of 15.57%, compared to 14.76% for the undoped control. Furthermore, the diode ideality factor decreased from 1.86 to 1.54, indicating substantially suppressed trap-assisted non-radiative recombination [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Ideality Factor (n) |
| Target Compound Data | CaI2-doped CsPbI3: PCE = 15.57%, n = 1.54 |
| Comparator Or Baseline | Undoped CsPbI3 control: PCE = 14.76%, n = 1.86 |
| Quantified Difference | 0.81% absolute PCE increase; 17% reduction in ideality factor |
| Conditions | CsPbI3 all-inorganic perovskite solar cell manufacturing |
Justifies the procurement of high-purity calcium iodide as a performance-enhancing additive for commercializing stable, higher-efficiency inorganic perovskite photovoltaics.
Calcium iodide functions as a highly selective Lewis acid for the synthesis of indenes via C-H bond cleavage of 1,4-dilithio-1,3-butadienes. The reaction with calcium iodide yielded 82% of the target indene product. In stark contrast, substituting with potassium iodide resulted in 0% yield due to insufficient Lewis acidity, while heavier alkaline earth iodides (strontium iodide and barium iodide) produced unquantifiable mixtures[1].
| Evidence Dimension | Isolated yield of indene product |
| Target Compound Data | Calcium iodide: 82% yield |
| Comparator Or Baseline | Potassium iodide: 0% yield; SrI2/BaI2: Messy mixtures |
| Quantified Difference | 82% absolute yield difference vs KI; exclusive chemoselectivity vs heavier group 2 iodides |
| Conditions | Reaction of 1,4-dilithio-1,3-butadienes in THF at room temperature for 24h |
Demonstrates that calcium iodide cannot be substituted by cheaper alkali iodides when precise Lewis acid activation is required in complex organic synthesis.
Driven by its ability to form a highly Ca2+-conductive solid electrolyte interphase (SEI) with a low diffusion barrier, calcium iodide is a critical precursor for formulating dimethoxyethane-based electrolytes. It is a primary choice over complex boron/aluminum-based salts for researchers aiming to reduce deposition/stripping overpotentials and enable reversible Ca-metal full cells [1].
Calcium iodide is utilized as a dopant in the fabrication of all-inorganic (e.g., CsPbI3) and mixed-cation perovskite solar cells. Its specific ionic radius and halide composition effectively immobilize migrating ions and reduce grain boundaries, making it an essential additive for manufacturers seeking to suppress non-radiative recombination and boost power conversion efficiency beyond baseline limits [2].
In pharmaceutical and peptide manufacturing, calcium iodide is deployed as a chemoselective Lewis acid and protective agent during the saponification of Fmoc/Boc-protected amino esters. It is prioritized over calcium chloride—which causes unwanted deprotection—and replaces highly toxic, bio-accumulative organotin reagents, ensuring quantitatively higher yields and orthogonal compatibility[3].
Calcium iodide is selected for specialized organometallic synthesis, such as C-H bond cleavage and the formation of indenes, where precise Lewis acidity is required. It is the necessary procurement choice when alkali iodides (like KI) fail to activate the substrate and heavier alkaline earth iodides (like SrI2) yield unmanageable side reactions [4].
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